3,4,5,6-Tetramethylpyridazine
Overview
Description
3,4,5,6-Tetramethylpyridazine (TMP) is a heterocyclic organic compound that belongs to the class of pyridazines. It is a colorless, water-soluble solid with a molecular weight of 156.2 g/mol and a melting point of 87-89°C. TMP is widely used in organic synthesis and is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of pyridazinone derivatives, which have been found to have anti-inflammatory, antifungal, and antibacterial activities.
Scientific Research Applications
Synthesis and Chemical Properties
- Large-Scale Synthesis Techniques : Bryant, Kunng, and South (1995) developed a large-scale synthesis method for 3-chloro-5-methoxypyridazine, which is closely related to 3,4,5,6-Tetramethylpyridazine. This method involves several steps, including protection, displacement, hydrogenation, and deprotection processes, indicating the complex chemical nature and synthesis potential of related compounds (Bryant et al., 1995).
Pharmacological Research
- Acetylcholinesterase Inhibitors : Contreras et al. (2001) explored pyridazine analogues, including those related to 3,4,5,6-Tetramethylpyridazine, as acetylcholinesterase inhibitors. They found that specific modifications in the pyridazine ring enhanced inhibitory activity and selectivity, indicating the potential for developing targeted pharmacological agents (Contreras et al., 2001).
Anticancer and Kinase Inhibition
- Antitumor Activities : Liu et al. (2020) synthesized novel 4-phenoxypyridine derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. They found that these compounds showed moderate to good antitumor activities, highlighting the potential role of pyridazine derivatives in cancer treatment (Liu et al., 2020).
Coordination Chemistry
- Complex Formation and Applications : Therrien (2011) reviewed the coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands, closely related to 3,4,5,6-Tetramethylpyridazine. These ligands have been used in creating luminescent materials, coordination polymers, and networks, indicating a wide range of applications in materials science (Therrien, 2011).
Molecular Modeling and Drug Design
- Design and Synthesis of Ligands : Pander et al. (2018) described the synthesis of tetradentate Pt(II) complexes using 1,2,4-triazines, structurally similar to 3,4,5,6-Tetramethylpyridazine. These complexes were highly luminescent and used in organic light-emitting devices (OLEDs), demonstrating the application of pyridazine derivatives in advanced material design (Pander et al., 2018).
properties
IUPAC Name |
3,4,5,6-tetramethylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-6(2)8(4)10-9-7(5)3/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAPXTSQLKUQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508866 | |
Record name | Tetramethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetramethylpyridazine | |
CAS RN |
22868-72-0 | |
Record name | Tetramethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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